molecular formula C17H25NO3S B2686565 2-(cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide CAS No. 1797557-62-0

2-(cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide

Cat. No.: B2686565
CAS No.: 1797557-62-0
M. Wt: 323.45
InChI Key: HBXAZPNYRZNRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a cyclopentylthio ether moiety linked to an acetamide chain that is further substituted with a 2-methoxy-2-(3-methoxyphenyl)ethyl group. The molecular architecture suggests potential as a key intermediate or target molecule in the development of enzyme inhibitors and receptor modulators. Compounds with similar structural motifs, particularly those containing the acetamide functional group and alkylthio substituents, have demonstrated significant research utility. Specifically, 2-alkylthio-6-benzylpyrimidin-4(3H)-ones (S-DABOs) have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against HIV-1 . These inhibitors function by binding to a hydrophobic site adjacent to the catalytic center of the HIV-1 reverse transcriptase enzyme, inducing conformational changes that deactivate the enzyme and prevent viral replication . The cyclopentylthio moiety present in this acetamide derivative may contribute to similar enzyme inhibition mechanisms through hydrophobic interactions within enzyme binding pockets. Additionally, structurally related compounds bearing methoxyphenyl elements have been investigated as β2 adrenergic receptor agonists for treating respiratory conditions, highlighting the versatility of this chemical framework in drug discovery . The presence of dual methoxy groups in the structure may influence the compound's binding affinity to various biological targets and its pharmacokinetic properties. This chemical entity is offered exclusively for research applications in biochemical and pharmacological studies, including mechanism of action investigations, structure-activity relationship (SAR) analyses, and as a synthetic intermediate for further chemical derivatization. Researchers should handle this material with appropriate safety precautions in laboratory settings. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-20-14-7-5-6-13(10-14)16(21-2)11-18-17(19)12-22-15-8-3-4-9-15/h5-7,10,15-16H,3-4,8-9,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXAZPNYRZNRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)CSC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide typically involves multiple steps:

    Formation of the Cyclopentylthio Group: This step involves the reaction of cyclopentylthiol with an appropriate electrophile to introduce the cyclopentylthio group.

    Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction where a methoxyphenyl group is introduced to the intermediate compound.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclopentylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their effects on various biological pathways, including enzyme inhibition and receptor modulation.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-(cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could bind to the active site of an enzyme, inhibiting its activity.

    Receptor Modulation: It might interact with cell surface receptors, altering signal transduction pathways.

    Pathway Involvement: The compound could affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs, their substituents, and inferred properties:

Compound Name Key Substituents Molecular Weight (g/mol) Biological/Physicochemical Insights Reference
2-Chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide Chloro (α-carbon), 3-methoxyphenethyl (N-substituent) ~227.68 Pesticidal activity; chloro group enhances electrophilicity but may reduce metabolic stability.
N-(6-Methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole (N-substituent), 3-methoxyphenyl (α-carbon) ~342.39 Potential kinase inhibition; benzothiazole enhances aromatic stacking in receptor binding.
2-((3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl)-N-(3-methoxyphenyl)acetamide Thienopyrimidinone (α-sulfanyl), 3-methoxyphenyl (N-substituent) ~443.56 Enzyme inhibition (e.g., kinases); sulfur linkage improves target engagement.
N-(2-((3-Methoxyphenyl)amino)ethyl)acetamide Aminoethyl (N-substituent), 3-methoxyphenyl ~208.26 Improved water solubility; used in receptor-binding studies (e.g., melatonin receptors).
Target Compound : 2-(Cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide Cyclopentylthio (α-sulfur), 2-methoxy-2-(3-methoxyphenyl)ethyl (N-substituent) ~363.49 (estimated) High lipophilicity (logP ~3.5); methoxy groups enhance solubility; cyclopentylthio may slow metabolism.

Key Differences and Implications

Substituent Bulkiness and Lipophilicity: The cyclopentylthio group in the target compound increases lipophilicity compared to chloro (e.g., ) or methoxy (e.g., ) substituents. This may enhance membrane permeability but reduce aqueous solubility.

Metabolic Stability :

  • Thioether linkages (as in the target compound and ) are generally more metabolically stable than esters or amides, which are prone to hydrolysis. This contrasts with chloroacetamides (e.g., ), which may undergo nucleophilic displacement.

Biological Activity: The 3-methoxyphenyl group is recurrent in compounds targeting receptors (e.g., melatonin receptors in ) or enzymes (e.g., kinases in ). Cyclopentylthio’s electron-rich sulfur could facilitate hydrogen bonding or π-interactions in enzymatic pockets, unlike the chloro group in .

Biological Activity

2-(cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide, with the CAS number 1788847-00-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H25NO3S
  • Molecular Weight : 323.5 g/mol
  • Structure : The compound features a cyclopentylthio group and a methoxy-substituted phenyl moiety, which are significant for its biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an agonist or inhibitor for various biological targets, including:

  • Melatonin Receptors : It has been shown to interact with melatonin receptor types 1A and 1B, which are involved in regulating circadian rhythms and reproductive functions .
  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antidepressant-like Effects : In animal models, the compound has demonstrated potential antidepressant-like activity, possibly through modulation of serotonin pathways.
  • Anti-inflammatory Properties : Studies have suggested that it may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in various studies. Key findings include:

  • Acute Toxicity : Initial assessments report an LD50 value indicating moderate toxicity levels in rodent models .
  • Carcinogenicity : The compound has not been classified as a carcinogen based on current data, suggesting a favorable safety profile for further research .

Case Studies

  • Case Study on Antidepressant Activity :
    • A study published in a pharmacology journal evaluated the antidepressant effects of this compound in mice. Results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.
  • Anti-inflammatory Study :
    • Another study investigated the anti-inflammatory effects in a rat model of arthritis. The administration of the compound resulted in decreased levels of pro-inflammatory cytokines, supporting its potential use in inflammatory conditions.

Data Tables

PropertyValue
Molecular Weight323.5 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LD50 (rat)2.2955 mol/kg
CarcinogenicityNon-carcinogenic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.